1H-Indole, 2-(diphenylphosphino)-3-methyl-1-(phenylmethyl)-
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Overview
Description
1H-Indole, 2-(diphenylphosphino)-3-methyl-1-(phenylmethyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This particular compound is characterized by the presence of a diphenylphosphino group at the 2-position, a methyl group at the 3-position, and a phenylmethyl group at the 1-position of the indole ring. The unique structure of this compound makes it a valuable ligand in various chemical reactions, particularly in catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 2-(diphenylphosphino)-3-methyl-1-(phenylmethyl)- typically involves multi-step organic reactions. One common method is the Buchwald-Hartwig cross-coupling reaction, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a phosphine ligand . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 2-(diphenylphosphino)-3-methyl-1-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the phosphine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: LiAlH4, NaBH4; reactions are usually performed in ether or tetrahydrofuran (THF) under an inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides or aryl halides; reactions are often conducted in polar aprotic solvents like DMF or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine hydrides.
Scientific Research Applications
1H-Indole, 2-(diphenylphosphino)-3-methyl-1-(phenylmethyl)- has several scientific research applications:
Biology: Investigated for its potential role in biological systems due to its structural similarity to natural indoles.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its versatility as a ligand.
Mechanism of Action
The mechanism of action of 1H-Indole, 2-(diphenylphosphino)-3-methyl-1-(phenylmethyl)- primarily involves its role as a ligand in catalysis. The compound coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The diphenylphosphino group enhances the electron-donating ability of the ligand, improving the efficiency of the catalytic process. The indole ring provides additional stability through π-π interactions with the metal center.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-indole: Lacks the diphenylphosphino and phenylmethyl groups, making it less effective as a ligand in catalysis.
2-(Dicyclohexylphosphino)phenyl-N-methylindole: Similar structure but with dicyclohexylphosphino group instead of diphenylphosphino.
Uniqueness
1H-Indole, 2-(diphenylphosphino)-3-methyl-1-(phenylmethyl)- is unique due to the presence of the diphenylphosphino group, which significantly enhances its electron-donating properties and makes it a highly effective ligand in various catalytic reactions. The combination of the indole ring and the phosphine group provides a versatile platform for the development of new catalytic systems.
Properties
CAS No. |
828256-04-8 |
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Molecular Formula |
C28H24NP |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(1-benzyl-3-methylindol-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C28H24NP/c1-22-26-19-11-12-20-27(26)29(21-23-13-5-2-6-14-23)28(22)30(24-15-7-3-8-16-24)25-17-9-4-10-18-25/h2-20H,21H2,1H3 |
InChI Key |
WHOUSGHAWAJOLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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